Baeomycesic acid

Description

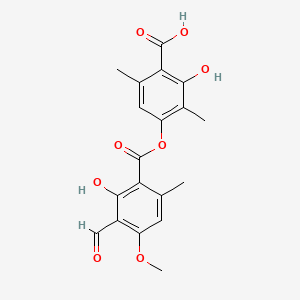

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-8-5-12(10(3)16(21)14(8)18(23)24)27-19(25)15-9(2)6-13(26-4)11(7-20)17(15)22/h5-7,21-22H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIBXZLCROUOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Distribution, and Chemotaxonomic Implications

Geographic Distribution of Baeomycesic Acid-Producing Lichens

Lichens that produce this compound are found across a wide range of global environments, with a notable concentration in arctic-alpine and boreal regions. units.itnybg.org Their distribution is intrinsically linked to the ecological niches of the host species. For instance, species of Thamnolia, a significant source of this compound, are characteristic of open, wind-exposed alpine tundras and are considered to have a circumpolar, arctic-alpine distribution. units.it Similarly, genera like Baeomyces are often pioneer colonizers in disturbed, acidic habitats such as roadsides and mining sites, contributing to the compound's broad but habitat-specific distribution. wikipedia.org The global distribution patterns of these lichens mean that this compound can be isolated from samples collected in diverse locations, from the high altitudes of the Italian Alps to the boreal forests of North America. units.itnybg.org Environmental factors, including climate and substrate, play a significant role in defining the precise geographic boundaries for these lichen communities. researchgate.netgsconlinepress.comnih.gov

Species and Genera Systematics Associated with this compound Production

This compound has been identified in a variety of lichen genera, often as a major or accessory chemical constituent. Its detection is a key diagnostic feature in the systematics of these groups.

Thamnolia vermicularis var. subuliformis (synonymous with Thamnolia subuliformis) is one of the most well-documented sources of this compound. nih.govlandsbokasafn.is Chemical analysis consistently shows that this taxon contains this compound, often alongside squamatic acid. units.itresearchgate.netnih.gov The presence of these two compounds is a defining characteristic used to distinguish it from other chemotypes of Thamnolia vermicularis, which may lack these substances and instead produce thamnolic acid. nih.gov The extraction and isolation of this compound from T. vermicularis var. subuliformis have been central to studies on its chemical properties and biological activities. nih.govnih.govresearchgate.net

As the name of the compound suggests, the genus Baeomyces is another significant source. Chemotaxonomic studies have identified this compound in species such as Baeomyces rufus and Baeomyces speciosus. mdpi.comnih.gov In these lichens, this compound is a key medullary substance. However, it's important to note that not all species within the genus produce this compound; for example, some contain stictic acid derivatives instead, highlighting the chemical diversity even within a single genus. wikipedia.orgwales-lichens.org.uk

Beyond Thamnolia and Baeomyces, this compound has a broader phylogenetic distribution. It was initially isolated from the genus Siphula. mdpi.comnih.gov Certain species within this genus, such as Siphula fastigiata, are known to produce both baeomycesic and squamatic acids. cambridge.org High-performance liquid chromatography analysis has also confirmed its presence as a subcomponent in the acetone (B3395972) extract of Flavocetraria cucullata. nih.govnih.govplos.org While the genus Parmelia is known for producing a wide array of depsides and depsidones, the presence of this compound in Parmelia reticulata is not as consistently documented as other compounds like usnic acid or various resorcinols. nybg.orgresearchgate.netnih.gov

Biosynthetic Pathways and Regulation of Baeomycesic Acid

Polyketide Synthase (PKS) Pathway in Lichen Secondary Metabolite Biogenesis

The vast majority of unique secondary metabolites found in lichens, including the depside baeomycesic acid, are synthesized by the mycobiont (the fungal partner) through the acetyl-polymalonate pathway. frontiersin.orgsci-hub.se This pathway is fundamentally driven by large, multifunctional enzymes known as polyketide synthases (PKSs). frontiersin.org In fungi, these are typically Type I PKSs, which contain multiple catalytic domains fused into a single large protein that acts as a "molecular assembly line". tandfonline.comethz.ch

Lichen depsides and related aromatic compounds are specifically produced by a subclass of Type I PKSs called non-reducing polyketide synthases (NR-PKSs). tandfonline.commdpi.comresearchgate.net Unlike other PKS types that chemically reduce the growing polyketide chain, NR-PKSs retain the ketone groups, leading to the formation of aromatic rings. tandfonline.comnih.gov The core structure of an NR-PKS typically includes several key domains that work iteratively. nih.govbiorxiv.org

Recent research has confirmed that a single NR-PKS enzyme is responsible for both synthesizing the individual phenolic rings (the monomers) and catalyzing the ester linkage between them to form the final depside structure. mdpi.combiorxiv.orgnih.gov This dual function highlights the efficiency of the biosynthetic machinery in lichens. The entire process, from precursor to final product, is orchestrated by a series of genes that are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.netmdpi.com

| Domain | Abbreviation | Function |

|---|---|---|

| Ketoacyl Synthase | KS | Catalyzes the Claisen condensation, extending the polyketide chain by adding malonyl-CoA units. biorxiv.orgnih.govnih.gov |

| Acyltransferase | AT | Selects and loads the starter (e.g., acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. nih.govbiorxiv.org |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. nih.govbiorxiv.org |

| Product Template | PT | Controls the cyclization and aromatization of the completed polyketide chain to form the phenolic ring. nih.govbiorxiv.org |

| Thioesterase | TE | Releases the final product from the enzyme. In depside synthesis, it is believed to catalyze the esterification between the two phenolic units. mdpi.combiorxiv.orgnih.gov |

| C-Methyltransferase | CMeT | Adds a methyl group to the polyketide backbone; this domain is characteristic of PKSs that produce β-orcinol type compounds like this compound. nih.gov |

Precursors and Enzymatic Steps in this compound Biosynthesis

This compound is classified as a β-orcinol depside, which dictates its specific biosynthetic origins. mdpi.com The synthesis begins with fundamental building blocks from primary metabolism. The starter unit is typically acetyl-CoA, and the extender units are malonyl-CoA, which are products of fatty acid metabolism. researchgate.netyoutube.com

The biosynthesis is a multi-step enzymatic process orchestrated primarily by a single, highly specialized NR-PKS containing a C-methyltransferase (CMeT) domain. nih.gov

The key enzymatic steps are:

Initiation: The NR-PKS is primed with a starter unit, acetyl-CoA.

Elongation and Methylation: The polyketide chain is extended through the sequential addition of four malonyl-CoA molecules. The integrated CMeT domain adds a methyl group at the C-3 position of the growing chain, which is the defining step for creating a β-orcinol type structure.

Cyclization/Aromatization: The completed polyketide chain is folded and cyclized by the Product Template (PT) domain, which through aldol (B89426) condensations, forms the aromatic β-orcinol carboxylic acid monomer. For this compound, this monomer is 3-formyl-2,4-dihydroxy-6-methylbenzoic acid .

Second Monomer Synthesis: The same PKS enzyme iteratively synthesizes a second, different phenolic unit. For this compound, this is 2,4-dihydroxy-3,6-dimethylbenzoic acid .

Esterification: The Thioesterase (TE) domain of the PKS catalyzes an intermolecular esterification reaction, linking the hydroxyl group on the C-4 position of the first monomer to the carboxyl group of the second monomer, releasing the final this compound molecule. mdpi.comnih.gov

| Molecule Type | Specific Compound | Role in Pathway |

|---|---|---|

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain. youtube.com |

| Extender Unit | Malonyl-CoA | Provides two-carbon units for chain elongation. researchgate.netyoutube.com |

| Monomer 1 (A-ring) | 3-formyl-2,4-dihydroxy-6-methylbenzoic acid | The first phenolic ring synthesized by the PKS. |

| Monomer 2 (B-ring) | 2,4-dihydroxy-3,6-dimethylbenzoic acid | The second phenolic ring synthesized by the PKS. |

| Final Product | This compound | Formed by the esterification of the two monomers. mdpi.com |

Genetic Determinants and Gene Clusters Involved in Depside Synthesis

The enzymes required for the biosynthesis of depsides like this compound are encoded by genes that are physically grouped together in the fungal genome, forming a biosynthetic gene cluster (BGC). researchgate.netmdpi.com This clustering facilitates the coordinated regulation of the entire pathway. While the specific BGC for this compound has not been individually characterized, its structure can be inferred from well-studied BGCs for other depsides, such as atranorin (B1665829) and olivetoric acid. mdpi.comencyclopedia.pubasm.org

A typical depside BGC contains a core NR-PKS gene, along with genes for tailoring enzymes that may modify the final molecule, and often a transporter gene for exporting the compound out of the cell. encyclopedia.pub A major breakthrough came from the heterologous expression of the atranorin BGC from Stereocaulon alpinum. When the genes atr1 (the PKS), atr2 (a cytochrome P450), and atr3 (an O-methyltransferase) were expressed in a host fungus, the system produced atranorin, but also yielded this compound as a shunt product. researchgate.net This finding strongly suggests that the PKS and tailoring enzymes have a degree of flexibility and that a similar BGC is responsible for the natural production of this compound.

| Gene Type | Putative Function in this compound Synthesis | Example from Homologous BGCs (e.g., Atranorin) |

|---|---|---|

| Core NR-PKS Gene | Synthesizes and esterifies the two β-orcinol carboxylic acid units. mdpi.comtandfonline.com | atr1 asm.org |

| Cytochrome P450 Monooxygenase | May be involved in hydroxylation or other oxidative modifications of the aromatic rings. | atr2 asm.org |

| O-Methyltransferase (OMT) | Could perform methylations on hydroxyl groups, although not required for the final this compound structure itself, it may act on precursors. tandfonline.com | atr3 asm.org |

| Transporter Gene | Exports the final this compound molecule from the fungal cell. | atr4 encyclopedia.pub |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) Techniques for Isolation and Quantificationresearchgate.netwikipedia.orgopenaccessjournals.comadvancechemjournal.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of baeomycesic acid from complex lichen extracts. wikipedia.orgopenaccessjournals.comadvancechemjournal.com This method offers high resolution and accuracy, making it indispensable for both analytical and preparative purposes. openaccessjournals.com

HPLC-UV Analysis for Detection and Profilingresearchgate.netmeasurlabs.comdergipark.org.tr

HPLC coupled with an ultraviolet (UV) detector is a primary method for the detection and profiling of this compound. researchgate.net The compound's UV absorption spectrum allows for its specific detection and quantification. In one study, the analysis was performed using a mobile phase of methanol (B129727), water, and phosphoric acid (80:20:0.9 v/v/v) at a flow rate of 1.0 mL/min. researchgate.net The UV spectrum of this compound exhibits maxima at approximately 212, 253, and 284 nm. researchgate.net This technique is not only used for quantification but also for comparing the chemical profiles of different lichen species. researchgate.net The retention time of this compound under specific HPLC conditions serves as a key identifier. researchgate.netresearchgate.net

Table 1: HPLC-UV Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| UV λmax | 212, 253, 284 nm | researchgate.net |

| Mobile Phase | Methanol:Water:Phosphoric Acid (80:20:0.9 v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Preparative Thin-Layer Chromatography (TLC) for Purificationrochester.edumn-net.comresearchgate.net

Preparative Thin-Layer Chromatography (TLC) is a valuable and cost-effective method for the purification of this compound from crude extracts. rochester.eduresearchgate.net This technique utilizes glass plates coated with a thick layer of silica (B1680970) gel. rochester.edumn-net.com The crude sample is applied as a band, and the plate is developed in a suitable solvent system. For instance, a petroleum ether-acetone gradient has been successfully used to isolate this compound. researchgate.net After development, the bands corresponding to the compound of interest are visualized (often under UV light), scraped from the plate, and the compound is eluted from the silica gel with a polar solvent. rochester.edu This method is particularly useful for obtaining pure samples for further spectroscopic analysis and bioactivity studies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netscielo.org.bomdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the definitive structural elucidation of this compound. researchgate.netscielo.org.bomdpi.comnih.gov Through various one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined. scielo.org.boresearchgate.net

1H NMR and 13C NMR Spectral Analysisresearchgate.netscielo.org.bopreprints.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the structure of this compound. researchgate.netscielo.org.bo The ¹H NMR spectrum reveals the number and types of protons present in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. preprints.orghmdb.ca

In a study using DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound showed characteristic signals for methyl, methoxy (B1213986), and aromatic protons, as well as an aldehyde proton. scielo.org.bo The ¹³C NMR spectrum confirmed the presence of nineteen carbon atoms, including those of methyl groups, aromatic rings, a carboxyl group, and an aldehyde group. scielo.org.bo

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 8 | 2.47 (s, 3H) | 21.0 | scielo.org.bo |

| 5 | 6.69 (s, 1H) | 104.6 | scielo.org.bo |

| 8' | 2.51 (s, 3H) | 22.7 | scielo.org.bo |

| 9' | 2.02 (s, 3H) | 9.1 | scielo.org.bo |

| 5' | 6.45 (s, 1H) | 114.8 | scielo.org.bo |

| 9 | 10.21 (s, 1H) | 193.6 | scielo.org.bo |

| OMe-C-4 | 3.96 (s, 3H) | 56.1 | scielo.org.bo |

| 1 | 112.4 | scielo.org.bo | |

| 2 | 160.7 | scielo.org.bo | |

| 3 | 108.1 | scielo.org.bo | |

| 4 | 163.0 | scielo.org.bo | |

| 6 | 148.9 | scielo.org.bo | |

| 7 | 163.9 | scielo.org.bo | |

| 1' | 113.6 | scielo.org.bo | |

| 2' | 162.2 | scielo.org.bo | |

| 3' | 115.5 | scielo.org.bo | |

| 4' | 151.5 | scielo.org.bo | |

| 6' | 139.0 | scielo.org.bo |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)scielo.org.boresearchgate.netyoutube.comwikipedia.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR signals of this compound and confirming its structure. scielo.org.boresearchgate.netyoutube.comwikipedia.org These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms, providing direct C-H connectivity information. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which is essential for piecing together the complete molecular structure. core.ac.uk

The complete structural elucidation of this compound has been achieved through the detailed analysis of these 2D NMR experiments. scielo.org.boredalyc.org

Mass Spectrometry (MS) Applications in Characterizationbiopharminternational.commdpi.comnih.govlcms.cz

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. biopharminternational.commdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com

For this compound, Fast Atom Bombardment (FAB) mass spectrometry has been used. The negative-ion HR-FAB mass spectrum showed a molecular ion [M-H]⁻ at m/z 373.0976, which corresponds to the calculated molecular formula of C₁₉H₁₈O₈ (calculated for C₁₉H₁₇O₈, 373.0923). researchgate.net Another study using FABMS reported a molecular ion [M+1]⁺ at m/z 375, consistent with the molecular formula C₁₉H₁₈O₈. scielo.org.boredalyc.org This data, in conjunction with NMR data, confirms the identity of the compound. scielo.org.bo

Chromatographic and Spectroscopic Methods for Metabolite Profiling in Lichen Extracts

The identification and quantification of this compound within complex lichen extracts rely on a combination of sophisticated chromatographic and spectroscopic techniques. These methods are crucial for chemotaxonomic studies and for the isolation and characterization of individual metabolites.

Chromatographic Methods

Chromatography is fundamental to separating this compound from the intricate mixture of secondary metabolites present in lichens. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of lichen extracts. Studies on lichens such as Thamnolia vermicularis and Flavocetraria cucullata have successfully used HPLC to identify and quantify this compound alongside other compounds. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgalfa-chemistry.com A typical HPLC analysis involves a C18 column and a photodiode array (PDA) detector, which can scan a range of UV wavelengths (e.g., 190-400 nm) to create a spectral profile for each separated compound. wikipedia.orgwikipedia.orgalfa-chemistry.com The identification of this compound is confirmed by comparing its retention time (tR) and UV spectrum to that of a known standard. wikipedia.orgwikipedia.org

In analyses of Thamnolia vermicularis var. subuliformis, this compound was identified along with squamatic acid, lecanoric acid, and barbatic acid. wikipedia.orgwikipedia.orgwikipedia.org Similarly, in Flavocetraria cucullata, this compound was detected with usnic acid, salazinic acid, squamatic acid, d-protolichesterinic acid, and lichesterinic acid. alfa-chemistry.com

Interactive Table 1: HPLC Retention Times (tR) of this compound and Co-occurring Lichen Metabolites This table presents example retention times from various studies. Actual retention times can vary based on specific chromatographic conditions (e.g., column, mobile phase, flow rate).

| Compound | Retention Time (t_R) in minutes (example) | Detected in Lichen Species |

| Salazinic acid | 2.27 ± 0.2 | Flavocetraria cucullata alfa-chemistry.com |

| This compound | 3.19 (relative to other compounds) | Thamnolia vermicularis wikipedia.org |

| Squamatic acid | 2.94 (relative to other compounds) | Thamnolia vermicularis wikipedia.org |

| Barbatic acid | 4.90 (relative to other compounds) | Thamnolia vermicularis wikipedia.org |

| Lecanoric acid | 4.14 (relative to other compounds) | Thamnolia vermicularis wikipedia.org |

| Usnic acid | 11.3 ± 0.3 | Flavocetraria cucullata alfa-chemistry.com |

| d-Protolichesterinic acid | 22.3 ± 0.2 | Flavocetraria cucullata alfa-chemistry.com |

| Lichesterinic acid | 26.5 ± 0.2 | Flavocetraria cucullata alfa-chemistry.com |

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, often coupled with mass spectrometry, offers higher resolution and faster analysis times compared to traditional HPLC. In a metabolomic profiling study of Usnea species, this compound was identified using UHPLC coupled to high-resolution mass spectrometry (HRMS), with a detected [M-H]⁻ ion at m/z 373.0915. nih.gov This hyphenated technique (UHPLC-MS) is exceptionally powerful for identifying numerous metabolites in a single run, even those present in trace amounts. thegoodscentscompany.combiomol.comhodoodo.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method widely used for the initial screening of lichen metabolites. thermofisher.comlktlabs.comwikipedia.org For the separation of this compound, a common solvent system is toluene-dioxane-acetic acid (e.g., in a ratio of 18:4.5:0.5, v/v). wikipedia.org After developing the plate, spots are visualized under UV light and by charring with 10% sulfuric acid and heat, which produces characteristic colored spots for different compounds. wikipedia.org The identity of a substance is determined by comparing its relative front (Rf) value and color reactions to those of known standards. biosynth.com

Spectroscopic Methods

Spectroscopy is indispensable for the structural elucidation of compounds separated by chromatography. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are key to confirming the precise structure of this compound. thegoodscentscompany.comnih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are used for the complete structural assignment of this compound. nih.govwikipedia.orgalfa-chemistry.com The elemental composition of C₁₉H₁₈O₈ is supported by NMR data. wikipedia.org

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound shows characteristic signals for three methyl groups, an aromatic proton, and a methoxy group. nih.govwikipedia.org

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum confirms the presence of 19 carbon atoms, which are assigned with the help of 2D NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). nih.govwikipedia.org These experiments reveal the connectivity between protons and carbons, allowing for unambiguous structural determination. nih.govwikipedia.org

Interactive Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

| ¹³C-NMR Chemical Shifts (δ) | ¹H-NMR Chemical Shifts (δ) |

| Carbon Atom | δ (ppm) nih.govwikipedia.org |

| 1 | 108.9 |

| 2 | 162.1 |

| 3 | 110.1 |

| 4 | 162.2 |

| 5 | 97.9 |

| 6 | 151.7 |

| 7 (COO) | 168.9 |

| 1' | 116.8 |

| 2' | 160.8 |

| 3' | 110.6 |

| 4' | 148.2 |

| 5' | 117.4 |

| 6' | 139.0 |

| 7' (COOH) | 172.9 |

| 8' | 11.8 |

| 9' | 22.9 |

| 4-OCH₃ | 55.9 |

s = singlet

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of this compound. Fast Atom Bombardment Mass Spectrometry (FABMS) has shown a molecular ion peak [M+1]⁺ at m/z 375. wikipedia.org More advanced techniques like UHPLC coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements. In one study, this compound showed a deprotonated molecular ion [M-H]⁻ at m/z 373.0915, which corresponds to the chemical formula C₁₉H₁₇O₈. nih.gov Tandem MS (MS/MS) experiments can fragment the molecule to provide further structural information. nih.govthegoodscentscompany.com

Interactive Table 3: Mass Spectrometry Data for this compound

| Ionization Technique | Ion Observed | m/z (mass-to-charge ratio) | Inferred Formula | Reference |

| FABMS | [M+1]⁺ | 375 | C₁₉H₁₈O₈ | wikipedia.org |

| UHPLC-ESI-HRMS | [M-H]⁻ | 373.0915 | C₁₉H₁₇O₈ | nih.gov |

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial and Antibacterial Efficacy

Baeomycesic acid has demonstrated a range of antimicrobial activities, although its efficacy can be specific to the target organism.

Research has indicated that this compound possesses antimicrobial efficacy against the drug-resistant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov A study identified this compound as one of the compounds in Thamnolia subuliformis with the ability to inhibit MRSA. mdpi.comnih.gov Furthermore, a study on the methanol (B129727) extract of Thamnolia subuliformis, which contains this compound, showed broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus. oup.com

The effectiveness of this compound has also been evaluated against various plant pathogens. ppjonline.org In a comparative analysis, this compound, as a member of the β-orcinol series of lichen depsides, exhibited a narrow spectrum of antifungal activity. ppjonline.org It was found to marginally inhibit the growth of specific fast-growing fungi, namely Botrytis cinerea and Sclerotinia sclerotiorum. ppjonline.org However, in the same study, it did not show any significant antibacterial activity against the tested Gram-negative bacterial plant pathogens. ppjonline.org

| Pathogen Species | Type | Activity of this compound | Source |

|---|---|---|---|

| Botrytis cinerea | Fungus | Marginal Inhibition | ppjonline.org |

| Sclerotinia sclerotiorum | Fungus | Marginal Inhibition | ppjonline.org |

| Various Bacterial Plant Pathogens | Bacteria | No Significant Activity | ppjonline.org |

The precise molecular mechanism of this compound's antimicrobial action is not fully elucidated, but studies on extracts containing this compound provide some insights. Research on the methanol extract of Thamnolia subuliformis, which contains this compound, suggests that its antibacterial effect against S. aureus involves significant damage to the cell wall and membrane integrity. oup.com This damage leads to the leakage of intracellular components and notable changes in the cell's morphology and internal structure. oup.com The study also indicated that the extract interferes with lipid metabolism as well as intracellular amino acid and energy metabolism, ultimately causing bacterial death. oup.com Generally, phenolic compounds like depsides are known to exert antimicrobial effects by disrupting bacterial cell membranes and interfering with essential enzyme functions. frontiersin.org

Antioxidant Activity and Free Radical Scavenging

This compound has been identified as having antioxidant properties, a common feature among phenolic lichen metabolites. mdpi.comnih.gov

The antioxidant capacity of this compound has been quantified using various assays, most notably the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. mdpi.comresearchgate.net One study determined that this compound isolated from Thamnolia vermicularis var. subuliformis exhibited moderate radical scavenging activity, reporting a half-maximal inhibitory concentration (IC50) value of 602.10 ± 0.54 μg/mL. mdpi.comresearchgate.net Another investigation reported an IC50 value of 1.608 mmol/L for its radical scavenging antioxidant activity. mdpi.comnih.gov These assays measure the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured spectrophotometrically.

| Assay | Reported IC50 Value | Source |

|---|---|---|

| DPPH Radical Scavenging | 602.10 ± 0.54 μg/mL | mdpi.comresearchgate.net |

| DPPH Radical Scavenging | 1.608 mmol/L | mdpi.comnih.gov |

The antioxidant effects of phenolic compounds, including depsides like this compound, are fundamentally linked to their chemical structure. nih.gov The ability to scavenge reactive oxygen species (ROS) is often attributed to the presence of hydroxyl (-OH) groups attached to their aromatic rings. nih.gov These hydroxyl groups can donate a hydrogen atom to free radicals, stabilizing them and preventing them from causing oxidative damage to cells.

Theoretical studies on the related class of lichen compounds, depsidones, suggest that the primary mechanism for their radical scavenging activity is Formal Hydrogen Transfer (FHT). acs.org In this mechanism, a hydrogen atom is directly transferred from the antioxidant molecule to the radical. The effectiveness of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic hydroxyl groups. A lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. The specific arrangement and number of hydroxyl groups on the aromatic rings of this compound are therefore believed to be the key determinants of its antioxidant potential. nih.gov

Cytotoxic and Antiproliferative Effects on Cancer Cells (In Vitro Studies)

This compound, a β-orcinol depside found in lichens, has demonstrated notable cytotoxic and antiproliferative properties against various cancer cells in laboratory settings. These effects are attributed to its ability to interfere with cellular processes essential for cancer cell survival and growth.

Table 1: Cytotoxic Activity of this compound on HeLa S3 Cells

| Parameter | Value | Reference |

| IC50 (μmol/L) | 361 | mdpi.com |

| IC50 (µg/mL) | 135.07 ± 28.98 | ceon.rsresearchgate.net |

IC50 represents the concentration of a substance needed to inhibit a biological process or response by 50%.

The cytotoxic effects of this compound are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and its induction is a key strategy in cancer therapy. wikipedia.org While the precise signaling pathways activated by this compound are still under investigation, it is known to be a component of lichen extracts that can trigger apoptosis. nih.gov The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. wikipedia.orgscielo.org Studies on related compounds and extracts containing this compound suggest that the induction of apoptosis involves the activation of the caspase cascade. nih.govresearchgate.net

In addition to inducing cell death, this compound also exhibits antiproliferative effects by inhibiting the growth and division of cancer cells. researchgate.net This is a critical aspect of its anticancer activity, as uncontrolled proliferation is a hallmark of cancer. The ability of a compound to prevent cancer cells from forming colonies is a strong indicator of its potential as an anticancer agent. plos.org While specific studies focusing solely on this compound's effect on colony formation are limited, research on lichen extracts containing this compound has demonstrated a significant reduction in the ability of cancer cells to form colonies. semanticscholar.orgplos.org For instance, derivatives of usnic acid, another lichen compound, have been shown to significantly inhibit the clonogenic potential of various cancer cell lines, including HeLa cells. acs.org

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammation and carcinogenesis. researchgate.netmeddocsonline.org

This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). researchgate.netmeddocsonline.orgppjonline.org This enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. meddocsonline.org The inhibitory effect of this compound on 5-LOX is dose-dependent, with a reported IC50 value of 8.311 μmol/L. mdpi.com This selective inhibition of 5-LOX appears to be related to the substitution pattern on its aromatic ring. researchgate.net The inhibition of 5-LOX is considered a significant contributor to the anti-inflammatory and potential anticancer properties of this compound. ceon.rsmeddocsonline.org

Table 2: 5-Lipoxygenase Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (μmol/L) | 8.311 | mdpi.com |

In contrast to its potent effect on 5-LOX, this compound demonstrates only weak inhibitory activity against the platelet-type 12(S)-lipoxygenase (12(S)-LOX). mdpi.comresearchgate.netscispace.com This enzyme is also involved in the arachidonic acid cascade. nih.gov Studies using a cell-based in vitro system with human platelets have confirmed this weak inhibition at a concentration of 267 μmol/L. mdpi.com The differential inhibition of 5-LOX and 12(S)-LOX highlights the selectivity of this compound's enzymatic interactions.

Mechanistic Insights into Lipoxygenase Modulation

This compound has demonstrated notable inhibitory effects on lipoxygenases (LOXs), a family of enzymes that play a critical role in the biosynthesis of inflammatory mediators known as leukotrienes from arachidonic acid. researchgate.netdovepress.com The mechanism of inhibition generally involves the inhibitor molecule blocking the enzyme's active site, preventing the substrate (fatty acid) from binding. researchgate.net

Research has shown that this compound exhibits a dose-dependent inhibitory effect specifically on 5-lipoxygenase (5-LOX). mdpi.comwikipedia.org This inhibition is significant as 5-LOX is the key enzyme in the pathway leading to the production of potent pro-inflammatory leukotrienes. dovepress.com The inhibitory concentration (IC₅₀) value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, has been determined for this compound against 5-LOX. mdpi.comwikipedia.org In addition to its pronounced effect on 5-LOX, this compound has also been tested against platelet-type 12(S)-lipoxygenase, where it showed only weak inhibitory activity in a cell-based in vitro system. mdpi.comwikipedia.orgoamjms.eu

Table 1: Lipoxygenase Inhibitory Activity of this compound

| Enzyme | Inhibitory Activity | IC₅₀ Value (μmol/L) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Dose-dependent inhibition | 8.311 | mdpi.comwikipedia.org |

| Platelet-type 12(S)-Lipoxygenase | Weak inhibition | 267 (concentration tested) | mdpi.comwikipedia.org |

Potential for Glucosidase Inhibition

This compound has been identified as a potential inhibitor of glucosidase. wikipedia.orgescholarship.org α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing post-meal high blood sugar. nih.gov While studies have identified this compound as having potential glucosidase inhibitory properties, specific data such as IC₅₀ values from dedicated studies on this compound are not extensively detailed in the available literature. wikipedia.orgescholarship.org For comparison, other lichen metabolites like salazinic acid and sekikaic acid have shown significant α-glucosidase inhibition with IC₅₀ values in the range of 13.8-18.1 µg/mL. dergipark.org.tr

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been reported in several studies. mdpi.comwikipedia.orgscbt.com This property is strongly linked to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme. wikipedia.orgscbt.com By blocking the 5-LOX pathway, this compound effectively reduces the production of leukotrienes, which are potent mediators of inflammation. scbt.com This specific action against a key enzyme in the inflammatory cascade underscores its potential as an anti-inflammatory agent. wikipedia.org

Antimalarial Activity: Targeting Fatty Acid Synthesis (FAS-II pathway)

The type II fatty acid synthesis (FAS-II) pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, and is considered a promising target for antimalarial drugs because it is distinct from the type I FAS pathway found in humans. dovepress.commdpi.com This pathway is responsible for the de novo biosynthesis of fatty acids, which are crucial for the parasite's membrane formation and expansion. nih.gov While the FAS-II pathway is a validated target for antimalarial discovery, specific research directly linking this compound to the inhibition of this pathway or demonstrating its antimalarial activity was not identified in the reviewed literature.

Other Reported Biological Activities (e.g., NFκB inhibition, Estrogen Receptor Agonism)

This compound has also been flagged in broader screening studies for other potential biological activities, including the inhibition of nuclear factor-kappa B (NF-κB) and agonism of the estrogen receptor. wikipedia.orgescholarship.org

NF-κB Inhibition: NF-κB is a crucial transcription factor complex involved in regulating immune and inflammatory responses. wikipedia.orgscbt.com In its inactive state, it is held in the cytoplasm by inhibitor proteins (IκBs). wikipedia.org Various inflammatory stimuli can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. dovepress.comnih.gov Inhibitors can disrupt this pathway at various points, preventing NF-κB activation. nih.gov this compound has been identified as a potential NF-κB inhibitor, which represents another facet of its anti-inflammatory potential. wikipedia.orgescholarship.org

Estrogen Receptor Agonism: Estrogen receptors (ERα and ERβ) are nuclear receptors that are activated by ligands, leading to the regulation of gene transcription involved in numerous physiological processes. dovepress.comnih.gov An agonist is a compound that binds to and activates the receptor, mimicking the effect of the natural ligand (estrogen). dovepress.commdpi.com this compound was identified as a potential estrogen receptor agonist in a pharmacogenomic analysis. escholarship.org

Structure Activity Relationship Sar Investigations and Synthetic Chemistry

Correlating Structural Features of Baeomycesic Acid with Biological Activities

The biological activities of this compound, a β-orcinol depside, are intrinsically linked to its chemical structure. Investigations into its structure-activity relationship (SAR) have provided insights into the specific molecular features responsible for its various biological effects, including enzyme inhibition and cytotoxicity.

The substitution pattern on the aromatic rings of this compound is a critical determinant of its enzyme-inhibiting properties. This is particularly evident in its selective inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The specific arrangement of substituents at positions 4, 1', and 2' on the aromatic rings appears to be crucial for this selective inhibition. Current time information in Bangalore, IN. this compound has demonstrated potent, dose-dependent inhibitory effects on 5-lipoxygenase. mdpi.com

In contrast to its potent effect on 5-LOX, this compound shows weak activity against 12(S)-lipoxygenase in human platelets, highlighting the specificity of its inhibitory action which is dictated by its structural features. mdpi.com This selectivity underscores the importance of the substitution pattern in directing the molecule's interaction with the active sites of different enzymes.

This compound has been shown to possess cytotoxic activity against various cancer cell lines. researchgate.netnih.gov Notably, it has demonstrated good cytotoxic activity against human epithelial carcinoma (HeLa) cells. researchgate.net The cytotoxic potential of this compound is linked to its ability to induce apoptosis in cancer cells. Current time information in Bangalore, IN.

Studies on extracts of Thamnolia vermicularis var. subuliformis, which contains this compound, have shown that the cytotoxic effects on HeLa cells are concentration-dependent. researchgate.net Extracts with higher concentrations of this compound exhibited greater cytotoxicity, suggesting that it is a key active component responsible for this effect. researchgate.net The cytotoxic activity of this compound is also observed against other cancer cell lines, including those of the pancreas. Current time information in Bangalore, IN.

Interactive Table: Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Target/Cell Line | IC50/ED50 | Reference(s) |

| This compound | 5-Lipoxygenase Inhibition | Porcine leukocytes | 8.3 µM | mdpi.com |

| This compound | Cytotoxicity | HeLa cells | 361 µmol/L | nih.gov |

| This compound | Radical Scavenging | DPPH assay | 1.608 mmol/L | nih.gov |

| Protolichesterinic acid | Antifungal | Rhizoctonia solani | 23.09 µg/mL | acs.org |

| Atranorin (B1665829) | Antifungal | Sclerotium rolfsii | 39.70 µg/mL | acs.org |

Chemical Synthesis of this compound

The unambiguous chemical synthesis of this compound has been successfully achieved, providing a means to produce this natural product in the laboratory for further study and verification of its structure and biological activities. The synthesis of this compound falls under the broader category of the synthesis of para-β-orcinol depsides. publish.csiro.aujjh.czcolab.ws

The general strategy for the synthesis of depsides like this compound involves the condensation of two appropriately substituted aromatic carboxylic acid and phenol (B47542) units. This process typically requires careful protection and deprotection of functional groups to ensure the correct regiochemistry of the ester linkage. The synthesis confirms the structure of this compound as a depside formed from two β-orcinol carboxylic acid derivatives. publish.csiro.aujjh.czcolab.ws The development of synthetic routes has been crucial for obtaining pure samples of this compound and other related depsides, facilitating detailed biological and pharmacological investigations. researchgate.netresearchgate.net

Derivatization Strategies for Modifying Biological Activity

Derivatization, the chemical modification of a compound to create new derivatives, is a common strategy in medicinal chemistry to enhance biological activity, improve selectivity, and modify physicochemical properties. While specific derivatization studies focused solely on this compound are not extensively documented, general principles of derivatizing lichen substances, particularly depsides, can be applied. ohsu.eduscribd.com

For other lichen compounds like usnic acid, derivatization has been shown to be a successful strategy for enhancing antiproliferative activity against cancer cells. acs.org For example, the synthesis of isoxazole (B147169) and N-substituted pyrazole (B372694) derivatives of usnic acid resulted in compounds with increased potency. acs.org These strategies often target reactive functional groups such as hydroxyl and acetyl groups. acs.org

In the context of this compound, potential derivatization strategies could involve:

Modification of hydroxyl groups: Esterification or etherification of the phenolic hydroxyl groups could alter the compound's polarity and hydrogen-bonding capabilities, potentially influencing its interaction with enzyme active sites or cellular membranes.

Introduction of new functional groups: The addition of halogens, nitro groups, or other functionalities to the aromatic rings could significantly alter the electronic properties and steric profile of the molecule, leading to changes in biological activity. nih.gov

These derivatization approaches offer a pathway to systematically explore the SAR of this compound and potentially develop analogs with improved therapeutic potential.

Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for understanding and predicting the biological activities of chemical compounds, and they play a significant role in modern SAR studies.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a study developing QSAR models for potential fungicides with chitin (B13524) inhibitory activity, this compound was included in the dataset. acs.orgacs.org This suggests that the structural properties of this compound can be quantified and used to predict its activity within a specific biological context. QSAR studies on other classes of enzyme inhibitors have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are often correlated with inhibitory potency. nih.gov

Molecular docking is another computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov This method helps to visualize the interactions between the ligand and the active site of the target, providing insights into the binding mode and the forces that stabilize the complex. ijcce.ac.irmdpi.come-nps.or.kr While specific molecular docking studies focusing on this compound are not widely reported, the methodology is highly applicable. For instance, docking studies on other enzyme inhibitors have been used to understand how they interact with key amino acid residues in the active site, explaining their inhibitory mechanism. mdpi.come-nps.or.kr For this compound, molecular docking could be employed to model its interaction with 5-LOX, which could help to elucidate the structural basis for its selective inhibition and guide the design of more potent and selective derivatives.

Ecological Roles and Functional Significance in Lichen Symbiosis

Role in Defense Against Oxidative Stress and Solar Irradiation

Lichens, often inhabiting exposed environments, are subjected to high levels of solar radiation, which can lead to oxidative stress. scispace.comscielo.org.bo Baeomycesic acid, along with other lichen substances, is believed to be crucial in mitigating this stress. scispace.comscielo.org.bo These secondary metabolites are often found in high concentrations and are thought to defend the lichen against the oxidative damage caused by solar irradiation. scispace.comscielo.org.bo

Experimental studies have provided insights into the induction of this compound production. For instance, in cultures of the mycobiont of Thamnolia vermicularis var. subuliformis, which naturally contains baeomycesic and squamatic acids, exposure to high light intensities stimulated the synthesis of these compounds. dal.ca This suggests a direct link between light stress and the production of these protective depsides. The ability of lichens to produce such compounds is a key adaptation for survival in harsh environments with strong UV irradiation. nih.gov

Contribution to Lichen Adaptation to Environmental Stresses

The chemical composition of lichens can vary with environmental gradients. For example, studies across an alpine elevational gradient have shown changes in the concentrations of certain lichen compounds, including this compound, with increasing elevation. slu.se This suggests a role for these compounds in the adaptation of lichens to the specific stresses associated with higher altitudes, such as increased UV radiation and temperature fluctuations. slu.se The ability to alter their chemical profile in response to environmental cues is a critical adaptive strategy for lichens. diva-portal.org

Interactions with Other Symbiotic Partners and Microbiomes

The lichen symbiosis is a complex system that extends beyond the primary fungal (mycobiont) and algal or cyanobacterial (photobiont) partners to include a diverse microbiome of bacteria and other fungi. diva-portal.orgmdpi.com While direct research on the specific interactions of this compound with these additional symbiotic partners is still emerging, it is understood that secondary metabolites play a role in structuring these microbial communities. mdpi.com

The chemical environment created by lichen substances within the thallus can influence the colonization and composition of the associated microbiome. mdpi.com The production of these compounds is a result of the interaction between the mycobiont and photobiont, and this unique chemical milieu likely shapes the broader symbiotic community. encyclopedie-environnement.org Further research is needed to elucidate the precise role of this compound in mediating these intricate relationships within the lichen holobiont.

Influence on Herbivory and Decomposer Activity

Lichen secondary metabolites, including depsides like this compound, have been shown to play a role in deterring herbivores and influencing decomposition processes. slu.seunit.no These carbon-based secondary compounds can affect the palatability of the lichen to herbivores, thereby reducing grazing pressure. unit.no

After the lichen dies, these compounds can also have afterlife effects by inhibiting the activity of decomposers. slu.se This can slow down the rate of decomposition and nutrient cycling in ecosystems where lichens are a significant component of the biomass. slu.se For example, research in alpine ecosystems has indicated that the composition of lichen secondary compounds, which can include this compound, changes with elevation and can influence community and ecosystem processes by affecting herbivore and decomposer activity. slu.se

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The formation of baeomycesic acid, like other lichen polyketides, occurs through the polymalonate pathway. mdpi.com However, the precise enzymatic steps and the genes encoding them are not fully elucidated. Lichen polyketide synthases (PKSs) are known to be large, multidomain enzymes responsible for the successive condensation of small carboxylic acids. sci-hub.se While the general pathway is understood, the specific PKS and tailoring enzymes, such as oxidases and methyltransferases, that lead to the final structure of this compound remain to be definitively identified.

A significant breakthrough in understanding lichen secondary metabolite biosynthesis was the successful heterologous expression of the gene cluster for atranorin (B1665829). researchgate.net This work not only identified the genes responsible but also revealed that a shunt product of this pathway was this compound, suggesting a relaxed substrate specificity of one of the enzymes, Atr3, in the heterologous host. nih.govresearchgate.net This finding opens up avenues for identifying the native this compound biosynthetic gene cluster through comparative genomics and phylogenetic analysis of PKS genes in this compound-producing lichens. researchgate.net

Future research should focus on:

Genome sequencing of this compound-producing lichens to identify putative biosynthetic gene clusters. mdpi.com

Functional characterization of candidate genes through heterologous expression in model organisms like Aspergillus oryzae or a plant-pathogenic fungus like Ascochyta rabiei. researchgate.net

Investigating the regulatory networks that control the expression of these biosynthetic genes, including the influence of environmental factors like light and drought, which have been shown to stimulate the production of baeomycesic and squamatic acids in cultured mycobionts. sci-hub.sedal.ca

Advanced Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

This compound has demonstrated several biological activities, most notably as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. researchgate.netppjonline.orgjddtonline.infomeddocsonline.org It has been shown to have a dose-dependent inhibitory effect on 5-LOX with an IC50 value of 8.311 μmol/L. mdpi.comnih.gov However, its activity against 12(S)-lipoxygenase in human platelets is weak. mdpi.com The selective inhibition of 5-LOX appears to be related to the substitution pattern on its aromatic rings. mdpi.com

Further research is needed to delve deeper into its mechanisms of action. This includes:

Identifying the precise binding site of this compound on 5-LOX and other potential molecular targets.

Investigating its effects on downstream signaling pathways related to inflammation, such as the NF-κB pathway. nih.gov

Exploring its impact on cellular processes like apoptosis, as has been observed with extracts containing this compound. plos.org

Utilizing metabolomics to understand the global metabolic response of cells, such as Staphylococcus aureus, to this compound, which can reveal broader mechanisms of action beyond direct enzyme inhibition. oup.com

Exploration of Novel Bioactivities and Therapeutic Potential

While the anti-inflammatory properties of this compound are the most studied, there is evidence of other potential therapeutic applications. For instance, it has shown antimicrobial efficacy against methicillin-resistant S. aureus. mdpi.comnih.gov It also exhibits moderate radical scavenging antioxidant activity and cytotoxic activity against the HeLa S3 human epithelial carcinoma cell line. nih.govresearchgate.net

Future investigations should aim to:

Screen this compound against a wider range of cancer cell lines to better define its antiproliferative potential. mdpi.com

Evaluate its efficacy against other microbial pathogens , including fungi and viruses.

Explore its potential in neurodegenerative diseases , given that some lichen compounds have shown neuroprotective effects. mdpi.com

Investigate its activity against parasites , such as the malaria parasite Plasmodium, where other lichen depsides have shown promise. mdpi.com

Development of Sustainable Production Methods (e.g., Mycobiont Cultivation, Synthetic Biology)

The slow growth of lichens in their natural habitat presents a significant bottleneck for the large-scale production of their secondary metabolites. nih.gov Therefore, developing sustainable and efficient production methods is crucial for the pharmaceutical development of this compound.

Promising avenues for future research include:

Mycobiont Cultivation: The isolation and cultivation of the fungal partner (mycobiont) of the lichen offers a more controlled and potentially faster method of production. dal.ca Studies have shown that under specific culture conditions, such as exposure to strong light and drought, the mycobiont of Thamnolia vermicularis var. subuliformis can be stimulated to produce baeomycesic and squamatic acids. sci-hub.sedal.ca Further optimization of culture media and conditions is needed to enhance yields. nih.gov

Synthetic Biology: The heterologous expression of the this compound biosynthetic gene cluster in a fast-growing and easily culturable host organism, such as yeast or bacteria, represents a highly promising strategy for sustainable production. mdpi.comantheia.bionih.govcragenomica.es This approach, often referred to as microbial fermentation, can offer greater control over quality, stability, and scalability while reducing resource use. trellis.net The successful production of other organic acids using these methods provides a strong precedent. cragenomica.essmartwatermagazine.comlenzingindustrial.com

Rational Design and Synthesis of this compound Analogs with Enhanced Efficacy

The chemical structure of this compound provides a scaffold for the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comescholarship.org Structure-activity relationship (SAR) studies can guide the chemical modification of the this compound molecule. For example, the substitution pattern on the aromatic rings is known to be important for its 5-LOX inhibitory activity. mdpi.com

Future efforts in this area should involve:

Synthesizing a library of this compound analogs with modifications at various positions of the molecule.

Screening these analogs for enhanced biological activity, such as increased anti-inflammatory or anticancer effects.

Investigating the SAR to understand how different chemical modifications influence the compound's activity.

Improving physicochemical properties , such as solubility, to enhance bioavailability.

Integration of Omics Technologies for Comprehensive Understanding

A holistic understanding of this compound, from its biosynthesis to its biological effects, can be achieved through the integration of various "omics" technologies. mdpi.comfrontiersin.org

Genomics and Transcriptomics: These can be used to identify the biosynthetic gene clusters and study their expression under different conditions. frontiersin.orgresearchgate.netdiva-portal.org Comparative genomics between different lichen species can provide insights into the evolution of these pathways. researchgate.net

Proteomics: This can help in identifying the protein targets of this compound and understanding its impact on cellular protein expression. lakeheadu.cadntb.gov.uaacs.orgmdpi.com

Metabolomics: This can provide a comprehensive profile of the metabolic changes induced by this compound in target cells or organisms, offering a broader view of its mechanism of action. oup.commdpi.comsemanticscholar.org

By integrating data from these different omics levels, a more complete picture of the biology of this compound can be constructed, paving the way for its effective translation into therapeutic applications.

Q & A

Q. How can researchers validate hypothesized biosynthetic pathways for this compound?

- Methodological Answer : Use heterologous expression of lichen PKS genes in Aspergillus or Saccharomyces hosts. Track intermediate production via LC-MS metabolomics. Knockout candidate genes (e.g., methyltransferases) to observe pathway blockages and identify branching points .

Data Presentation Guidelines

- Raw Data : Include chromatograms (HPLC/UHPLC) and mass spectra in supplementary materials. Label peaks with retention times and m/z values .

- Statistical Reporting : Provide effect sizes, confidence intervals, and forest plots for meta-analyses .

- Reproducibility : Detail solvent gradients, column specifications, and NMR parameters (e.g., 500 MHz, CDCl3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.